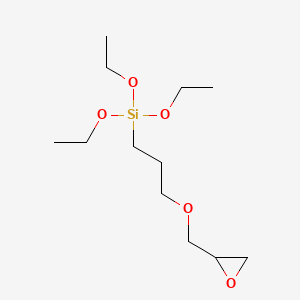

(3-Glycidyloxypropyl)triethoxysilane

Übersicht

Beschreibung

(3-Glycidyloxypropyl)triethoxysilane is an organosilicon compound with the chemical formula C12H26O5Si. It is a bifunctional silane, meaning it has two different functional groups: an epoxy group and three ethoxy groups. The epoxy group is highly reactive and can undergo various chemical reactions, while the ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Glycidyloxypropyl)triethoxysilane can be synthesized through the reaction of allyl glycidyl ether with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include a temperature of around 83°C and a reaction time of approximately 1.5 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The raw materials are mixed and reacted under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Hydrolysis and Condensation of the Triethoxysilane Group

The triethoxysilane group in GPTES can undergo hydrolysis in the presence of water, forming silanol groups (Si-OH) . The hydrolysis reaction is typically catalyzed by acids or bases . The general reaction is:

Where R represents the glycidoxypropyl group.

The resulting silanol groups can then undergo condensation reactions with other silanol groups or with hydroxyl groups on inorganic surfaces, forming siloxane bonds (Si-O-Si) . This process is crucial for using GPTES as a coupling agent between organic and inorganic materials .

Hydrolytic Properties of Alkoxy Groups

The reactivity of alkoxy groups (methoxy vs. ethoxy) in silanes varies depending on the pH conditions .

| Property | Acidic Conditions | Basic Conditions |

|---|---|---|

| Reactivity of Methoxy vs Ethoxy | Methoxy groups (-OCH3) have higher reactivity | Ethoxy groups (-OC2H5) have higher reactivity |

| Hydrolysis Rate | Dimethoxy > Trimethoxy > Diethoxy > Triethoxy | Trimethoxy > Dimethoxy > Triethoxy > Diethoxy |

Ring-Opening Reactions of the Epoxy Group

The epoxy group in GPTES is susceptible to ring-opening reactions by nucleophiles such as amines, alcohols, and carboxylic acids . This reactivity is utilized in various applications, including the modification of polymers and the creation of epoxy-containing hybrid materials .

Examples of Ring-Opening Reactions:

-

Reaction with Amines: The epoxy ring can react with amines (R-NH2) to form amino alcohols .

-

Reaction with Carboxylic Acids: The epoxy ring can react with carboxylic acids (R-COOH) to form esters .

-

Reaction with Alcohols: The epoxy ring can react with alcohols (R-OH) to form ethers .

Silanization Mechanism

GPTES is used to functionalize silica nanoparticles (SiNPs) to enhance their compatibility and miscibility in organic mediums . The silanization mechanism involves the reaction of the triethoxysilane group with silanol groups on the surface of the silica nanoparticles .

Silanization Process:

-

Hydrolysis: The ethoxy groups of GPTES hydrolyze to form silanol groups in the presence of water .

-

Adsorption: The silanol groups of GPTES hydrogen-bond to the hydroxyls on the surface of the inorganic substrate .

-

Condensation: The silanol groups of GPTES condense with the silanol groups on the silica nanoparticle surface, forming stable siloxane bonds .

The epoxy group of GPTES can then react with nucleophilic centers in the organic medium, such as -OH or -NH groups in bitumen components, creating chemical bonds between the SiNPs and the organic material .

Reaction with PEDOT:PSS

GPTES can crosslink with Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a conductive polymer . The methoxysilane group of GPTES condenses, forming silanols (SiOH), which then react with other alcohols or hydroxyl groups through water condensation, creating stable siloxane bonds . The epoxy ring of GPTES reacts with the -SO3- groups of excess PSS, crosslinking the PEDOT:PSS film and improving its stability .

Wissenschaftliche Forschungsanwendungen

Polymer Nanocomposites

GPTES is utilized in the synthesis of polymer nanocomposite membranes, particularly for direct methanol fuel cells (DMFCs). These membranes enhance ionic conductivity and mechanical strength, making them suitable for energy applications.

| Property | Value |

|---|---|

| Ionic Conductivity | Increased by GPTES addition |

| Mechanical Strength | Enhanced durability |

Surface Modification

The compound serves as an effective coupling agent for modifying the surfaces of various materials, including metals and glass. This modification improves adhesion in coatings and adhesives.

- Application : Primers for aluminum and glass to epoxy coatings.

- Effect : Enhanced adhesion and durability of coatings.

Hydrogel Formation

In biomedical applications, GPTES is employed in the synthesis of hydrogels through sol-gel processes. For example, chitosan hydrogels modified with GPTES exhibit pH responsiveness, which is valuable for drug delivery systems.

| Sample Name | Coefficient of Elasticity (N/cm²) | Tensile Strength (kgf/cm²) |

|---|---|---|

| CG10 | 250 | 2.5 |

| CG25 | 303 | 3.0 |

| CG50 | 259 | 2.8 |

Water-Repellent Coatings

GPTES can be used to prepare water-repellent and self-cleaning coatings. This application is particularly relevant in architectural coatings to enhance the longevity and maintenance of building materials.

Epoxy Functionalized Materials

The compound is also a precursor for creating epoxy-functionalized silsesquioxane nanoparticles and mesoporous cellular foams, which are used as supports for enzyme immobilization, such as penicillin G acylase.

Case Study 1: Fuel Cell Membranes

A study demonstrated that incorporating GPTES into polymer membranes significantly improved their ionic conductivity compared to membranes without silane modification. The enhanced performance was attributed to better dispersion of nanoparticles within the polymer matrix.

Case Study 2: Biomedical Hydrogels

Research on chitosan/GPTES hydrogels showed that varying the concentration of GPTES affected the swelling behavior and mechanical properties of the hydrogels, making them suitable for targeted drug delivery applications.

Wirkmechanismus

The mechanism of action of (3-Glycidyloxypropyl)triethoxysilane involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process creates a strong bond between the silane and the substrate, improving adhesion and compatibility. The epoxy group can react with various nucleophiles, allowing for further functionalization and modification of the surface .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Glycidyloxypropyl)trimethoxysilane

- (3-Aminopropyl)triethoxysilane

- (3-Mercaptopropyl)trimethoxysilane

- (3-Chloropropyl)triethoxysilane

Uniqueness

(3-Glycidyloxypropyl)triethoxysilane is unique due to its combination of an epoxy group and three ethoxy groups. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications. The presence of the epoxy group enables it to undergo a wide range of chemical reactions, while the ethoxy groups facilitate strong bonding with inorganic substrates .

Biologische Aktivität

(3-Glycidyloxypropyl)triethoxysilane (GPTES) is a silane coupling agent that has garnered attention for its unique properties and potential applications in various fields, particularly in biocompatible materials and bioelectronics. This compound exhibits significant biological activity, influencing cellular behavior and material interactions. This article delves into the biological activity of GPTES, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

GPTES is characterized by its glycidyloxy functional group, which imparts reactivity conducive to forming covalent bonds with various substrates. Its chemical formula is , and it is primarily used to enhance the adhesion between organic materials and inorganic surfaces.

| Property | Value |

|---|---|

| Molecular Weight | 220.34 g/mol |

| Density | 0.95 g/cm³ |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

Cellular Interactions

GPTES has been shown to influence cell adhesion, proliferation, and differentiation. Studies indicate that its incorporation into polymer matrices can enhance the biocompatibility of materials, making them suitable for biomedical applications such as tissue engineering and drug delivery systems.

- Cell Adhesion : Research demonstrates that surfaces treated with GPTES exhibit improved adhesion properties for various cell types, including fibroblasts and endothelial cells. This is attributed to the formation of reactive sites that promote protein adsorption, essential for cell attachment.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of GPTES on mammalian cells. Results indicate that while high concentrations may exhibit toxicity, lower concentrations are generally well-tolerated by cells, suggesting a concentration-dependent effect on cellular viability.

Case Study 1: GPTES in Tissue Engineering

A study investigated the use of GPTES-modified chitosan scaffolds for cartilage tissue engineering. The results showed enhanced chondrocyte attachment and proliferation compared to unmodified scaffolds. The incorporation of GPTES facilitated the formation of a favorable microenvironment for cartilage regeneration.

Case Study 2: GPTES in Drug Delivery Systems

GPTES has been utilized to modify mesoporous silica nanoparticles for targeted drug delivery. The modification improved drug loading efficiency and controlled release profiles, demonstrating its potential in enhancing therapeutic efficacy while minimizing side effects.

The biological activity of GPTES can be attributed to several mechanisms:

- Surface Functionalization : GPTES enhances surface properties through silanization, increasing hydrophilicity or hydrophobicity based on the desired application.

- Covalent Bonding : Its epoxy group allows for cross-linking with biomolecules, facilitating stable interactions with proteins and cells.

- Biocompatibility : By modifying surfaces, GPTES can reduce inflammatory responses when implanted or used in medical devices.

Research Findings

Recent studies have focused on the optimization of GPTES applications in various biomedical fields:

- Bioelectronics : Research indicates that GPTES can improve the electrical properties of conducting polymers like PEDOT:PSS by modifying their surface chemistry, enhancing their applicability in organic bioelectronic devices .

- Enzyme Activity : Investigations into enzyme immobilization on GPTES-modified surfaces have shown increased enzyme stability and activity, indicating its utility in biosensor development .

Table 2: Summary of Biological Studies Involving GPTES

| Study Focus | Findings |

|---|---|

| Cell Adhesion | Enhanced adhesion for fibroblasts on modified surfaces |

| Cytotoxicity | Low concentrations tolerated; higher concentrations toxic |

| Tissue Engineering | Improved chondrocyte proliferation on scaffolds |

| Drug Delivery | Increased loading efficiency in silica nanoparticles |

Eigenschaften

IUPAC Name |

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKBNICSRJFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOCC1CO1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223645-72-5 | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90862997 | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2602-34-8 | |

| Record name | γ-Glycidoxypropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2602-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.